N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
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Overview
Description
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a complex organic compound that features a benzodioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbenzo[d][1,3]dioxol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzodioxole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated or hydrogenated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethylamine: Similar structure but lacks the dimethoxybenzyl group.
N-Methylbenzo[d][1,3]dioxol-5-amine: Similar structure but lacks the dimethoxybenzyl group.
2,3-Dimethoxybenzylamine: Similar structure but lacks the benzo[d][1,3]dioxole ring.
Uniqueness
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the dimethoxybenzyl group and the benzo[d][1,3]dioxole ring
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C17H19NO4/c1-18(13-7-8-14-16(9-13)22-11-21-14)10-12-5-4-6-15(19-2)17(12)20-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
QFMDPQLSULNBOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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